2-(5-methoxy-1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-(5-methoxy-1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound that features an indole moiety, a diazatricyclodecane structure, and methoxy and propyl substituents. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common methods include Fischer indole synthesis, Bartoli indole synthesis, and transition-metal-catalyzed reactions . Specific conditions for synthesizing 2-(5-methoxy-1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one would involve the use of appropriate starting materials, catalysts, and solvents to achieve the desired substitutions and ring formations.
Industrial Production Methods
Industrial production of such complex molecules typically involves multi-step synthesis processes, often starting from readily available precursors. The use of automated synthesis and purification systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(5-methoxy-1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen or addition of hydrogen, using reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(5-methoxy-1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The diazatricyclodecane structure may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-1H-indol-3-yl)ethan-1-amine: Known for its biological activities and used in various research applications.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: An indole-3-acetic acid derivative with potential therapeutic applications.
Uniqueness
2-(5-methoxy-1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its combination of an indole moiety with a diazatricyclodecane structure, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C23H31N3O2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C23H31N3O2/c1-4-8-22-12-25-14-23(9-5-2,21(22)27)15-26(13-22)20(25)18-11-24-19-7-6-16(28-3)10-17(18)19/h6-7,10-11,20,24H,4-5,8-9,12-15H2,1-3H3 |
InChI Key |
JGYJXIVLUROVTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=C4C=C(C=C5)OC)CCC |
Origin of Product |
United States |
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